An In-depth Technical Guide to the Physicochemical Profile of Silyl Carbamates for Advanced Research and Development
An In-depth Technical Guide to the Physicochemical Profile of Silyl Carbamates for Advanced Research and Development
Introduction:
In the landscape of advanced materials and drug development, organosilane compounds, particularly those functionalized with carbamate moieties, are attracting significant interest. These molecules offer a unique combination of properties, including the ability to act as coupling agents, surface modifiers, and reactive intermediates. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties of a specific silyl carbamate, Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.
It is critical to establish at the outset that a thorough search of scientific literature and chemical databases for the physical properties of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate did not yield a dedicated, experimentally verified dataset under a specific CAS number. This suggests that this particular compound may be a novel or less-characterized substance.
However, extensive data is available for a closely related compound, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate (CAS No. 23432-65-7). The primary structural difference lies in the linker between the silicon atom and the carbamate nitrogen: an ethyl group in the requested compound versus a methyl group in the characterized analogue. While the data for the methyl-linked analogue can provide valuable insights into the expected properties, it is imperative to recognize that direct extrapolation of these values should be approached with caution.
This guide will therefore proceed by:
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Presenting the available physical property data for the analogous compound, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate.
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Proposing a synthetic pathway for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate based on established chemical principles.
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Detailing the standard experimental methodologies for characterizing the key physical properties of such a compound.
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Discussing the implications of these properties in research and development contexts.
Physicochemical Properties of a Structurally Related Analogue: Methyl [N-(dimethoxymethyl)silylmethyl]carbamate (CAS: 23432-65-7)
The following table summarizes the known physical properties of Methyl [N-(dimethoxymethyl)silylmethyl]carbamate. These values serve as a foundational reference point for estimating the properties of its ethyl-linked counterpart.
| Physical Property | Value | Source(s) |
| Molecular Formula | C6H15NO4Si | [][2] |
| Molecular Weight | 193.27 g/mol | [][2] |
| Boiling Point | 215 °C | [][2] |
| Density | 1.099 g/cm³ | [][2] |
| Melting Point | < -100 °C | [3][4] |
| Flash Point | 108 °C | [3][4] |
| Water Solubility | 49-1000 g/L at 20°C | [3][4] |
| Vapor Pressure | 0.41 - 12790 Pa at 20-25°C | [3][4] |
| LogP (octanol-water partition coefficient) | -1.9 - 1.1 | [3][4] |
| pKa (predicted) | 12.15 ± 0.46 | [3][4] |
| Refractive Index | Not specified in searches | |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3][4] |
Proposed Synthesis of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate
The synthesis of the target compound can be logically approached through the reaction of an appropriate amino-functionalized silane with a methylating agent for the carbamate formation. A plausible synthetic route involves the reaction of 2-(methoxy(dimethyl)silyl)ethan-1-amine with either methyl chloroformate or dimethyl carbonate.
Synthetic Pathway Diagram
Caption: Proposed synthesis of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.
Step-by-Step Synthetic Protocol (Proposed)
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Reaction Setup: To a stirred solution of 2-(methoxy(dimethyl)silyl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) if using methyl chloroformate.
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Reagent Addition: Slowly add one equivalent of methyl chloroformate or a slight excess of dimethyl carbonate to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate is then washed with a mild aqueous acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Determination of Physical Properties
The following section details the standard methodologies for the experimental determination of the key physical properties of a novel compound like Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.
Workflow for Physicochemical Characterization
Caption: Workflow for the experimental characterization of physical properties.
Detailed Experimental Protocols
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Boiling Point Determination:
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Assemble a standard distillation apparatus.
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Place a small volume of the purified compound in the distillation flask along with boiling chips.
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Slowly heat the flask.
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Record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For vacuum distillation, the pressure must be accurately measured.
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Melting Point Determination (for solids):
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Utilize a Differential Scanning Calorimeter (DSC).
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A small, weighed sample is hermetically sealed in an aluminum pan.
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The sample is heated at a constant rate.
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The melting point is determined as the onset or peak of the endothermic melting transition.
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Density Measurement:
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Use a pycnometer (a flask with a specific volume).
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Weigh the empty, clean, and dry pycnometer.
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Fill the pycnometer with the sample liquid and weigh it again.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
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Refractive Index Measurement:
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Employ a calibrated refractometer.
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Apply a few drops of the liquid sample to the prism of the refractometer.
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Measure the refractive index at a specified temperature and wavelength (commonly the sodium D-line, 589 nm).
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Solubility Assessment:
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Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, acetone) at a constant temperature.
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Allow the solutions to equilibrate.
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Carefully extract a known volume of the supernatant.
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Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
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Implications for Researchers and Drug Development Professionals
The physical properties of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, and silyl carbamates in general, have significant implications for their application:
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Boiling Point and Vapor Pressure: These properties are crucial for purification by distillation and for assessing the volatility of the compound, which is important for handling and storage, as well as for applications in coatings and films where solvent evaporation is a key step.
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Solubility: The solubility profile dictates the choice of solvents for synthesis, purification, and formulation. The presence of both a polar carbamate group and a less polar silyl moiety suggests potential solubility in a range of organic solvents.[5]
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Density: This is a fundamental physical constant that is useful for quality control and for converting between mass and volume.
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Refractive Index: In applications such as coatings and optical materials, the refractive index is a critical parameter that influences the optical properties of the final product.
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Hydrolytic Sensitivity: The methoxysilyl group is susceptible to hydrolysis, which is a key feature in applications where these compounds are used as cross-linking agents or adhesion promoters. The rate of hydrolysis can be influenced by pH and the presence of catalysts.
Conclusion
While specific, experimentally validated physical property data for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate remains elusive in the public domain, a comprehensive understanding of its likely characteristics can be inferred from the data of its close structural analogue, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate, and from established principles of organic and materials chemistry. The proposed synthetic pathway and the detailed experimental protocols for characterization provided in this guide offer a solid foundation for researchers to produce and thoroughly characterize this promising compound. A thorough understanding of its physicochemical properties will be paramount in unlocking its full potential in advanced materials and pharmaceutical development.
References
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Cheméo. Chemical Properties of Carbamic acid, methyl-, ethyl ester (CAS 105-40-8). [Link]
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